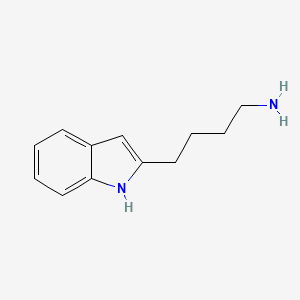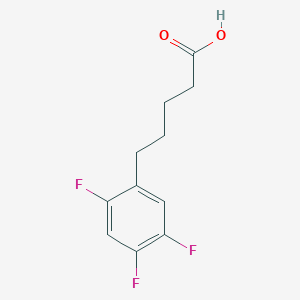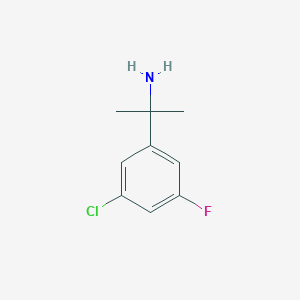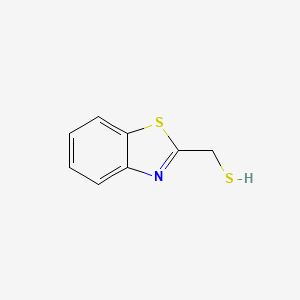![molecular formula C8H11ClN2O2 B13589427 (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride typically involves the reaction of pyrazole derivatives with butanoic acid derivatives under specific conditions. One common method involves the use of a one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazines, and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts and optimized reaction conditions to achieve high yields. For example, the use of ultrasound irradiation in the presence of ethanol and water at ambient temperature has been shown to produce high yields of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antileishmanial and antimalarial effects.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to interact with estrogen receptors and inhibit NF-kappa-B-mediated transcription . This compound may also increase intracellular reactive oxygen species (ROS) levels and alter cell membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methane derivatives: These compounds share a similar pyrazole core and exhibit a wide range of biological activities.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities.
Pyrrole-3-carboxylic acid amides: These compounds have a similar structural motif and are used in various pharmaceutical applications.
Uniqueness
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(2E)-2-(1H-pyrazol-4-ylmethylidene)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-7(8(11)12)3-6-4-9-10-5-6;/h3-5H,2H2,1H3,(H,9,10)(H,11,12);1H/b7-3+; |
InChI Key |
NMZHVFMLZQMANM-CDQVLDCRSA-N |
Isomeric SMILES |
CC/C(=C\C1=CNN=C1)/C(=O)O.Cl |
Canonical SMILES |
CCC(=CC1=CNN=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
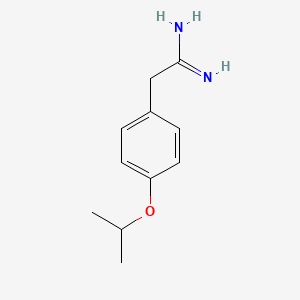
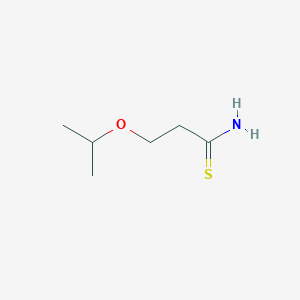
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
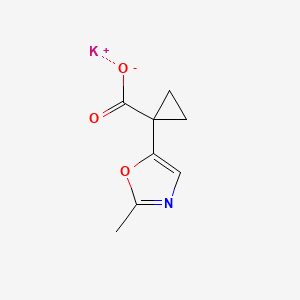
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
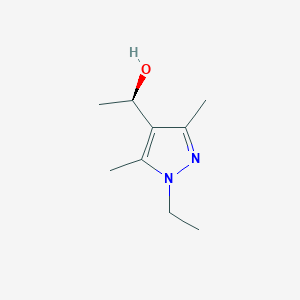
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

